The Structure Elucidation of Decarboxy Ciprofloxacin: A Technical Guide
The Structure Elucidation of Decarboxy Ciprofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of Decarboxy Ciprofloxacin, a significant degradation product and impurity of the broad-spectrum antibiotic, Ciprofloxacin. This document details the chemical identity, synthesis, and analytical methodologies for the characterization of this compound, referred to in the European Pharmacopoeia as Ciprofloxacin Impurity E. A proposed mechanism for its formation via decarboxylation is also discussed. Detailed experimental protocols for its synthesis and analysis by High-Performance Liquid Chromatography (HPLC) are provided, alongside a summary of its key analytical data. This guide is intended to serve as a valuable resource for researchers, quality control analysts, and professionals involved in the development and manufacturing of Ciprofloxacin.
Introduction
Ciprofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] The presence of impurities in active pharmaceutical ingredients (APIs) can impact their efficacy and safety. One such impurity associated with Ciprofloxacin is Decarboxy Ciprofloxacin, also known as Ciprofloxacin EP Impurity E.[3][4] This compound is formed by the loss of the carboxylic acid group from the Ciprofloxacin molecule. Understanding the structure, formation, and analytical detection of this impurity is crucial for ensuring the quality and stability of Ciprofloxacin drug products.
Chemical Structure and Properties
Decarboxy Ciprofloxacin is structurally identical to Ciprofloxacin, with the exception of the carboxylic acid group at the 3-position of the quinolone ring. Its chemical identity is well-established and summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one | [3][4] |
| Synonyms | Decarboxy Ciprofloxacin, Ciprofloxacin EP Impurity E | [3][4] |
| CAS Number | 105394-83-0 | [3][5] |
| Molecular Formula | C₁₆H₁₈FN₃O | [3][5] |
| Molecular Weight | 287.33 g/mol | [3][5] |
| Appearance | Off-White Solid | [3] |
| Solubility | Methanol | [3] |
Formation of Decarboxy Ciprofloxacin
The formation of Decarboxy Ciprofloxacin from Ciprofloxacin occurs through a decarboxylation reaction. A proposed mechanism for this transformation involves the 1,4 addition of a nucleophile, such as a cyanide ion, to the C-2 position of the quinolone ring. This addition leads to the delocalization of electrons to the alpha carbon at the C-3 position, which facilitates the elimination of the carboxylic acid group as carbon dioxide. The subsequent reformation of the double bond results in the ejection of the nucleophile, yielding the decarboxylated product.[6]
Signaling Pathway for Decarboxylation
Caption: Proposed mechanism of Ciprofloxacin decarboxylation.
Experimental Protocols
Synthesis of Decarboxy Ciprofloxacin
A laboratory-scale synthesis of Decarboxy Ciprofloxacin can be achieved from Ciprofloxacin hydrochloride.[5][6]
Materials:
-
Ciprofloxacin hydrochloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Semi-preparative HPLC system
Procedure:
-
In a suitable reaction vessel, combine Ciprofloxacin hydrochloride (0.20 mmol, 65.1 mg) and sodium cyanide (0.82 mmol, 40.6 mg).[5]
-
Add 2 mL of DMSO to the mixture.[5]
-
Stir the reaction mixture at 100 °C for 17 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product using a semi-preparative HPLC system.[5] The typical yield for this reaction is approximately 30%.[5]
Analytical Method for Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Ciprofloxacin and its related impurities, including Decarboxy Ciprofloxacin (Impurity E).[7][8]
Chromatographic Conditions:
| Parameter | Value | Reference |
| Column | C18, 5 µm, 250 x 4.6 mm | [8] |
| Mobile Phase | A mixture of a suitable buffer and an organic modifier as specified in the European Pharmacopoeia. | [8] |
| Flow Rate | 1.5 mL/min | [8] |
| Column Temperature | 40°C | [8] |
| Detection | UV at 278 nm | [8] |
| Injection Volume | 50 µL | [8] |
Sample Preparation:
-
Test Solution: Dissolve 25 mg of Ciprofloxacin hydrochloride in 50 mL of the mobile phase.[8]
-
Reference Solution (Impurity E): Prepare a solution of Decarboxy Ciprofloxacin (Ciprofloxacin EP Impurity E) of a known concentration in the mobile phase.
Expected Retention Times:
| Compound | Retention Time (min) | Reference |
| Decarboxy Ciprofloxacin (Impurity E) | 3.547 | [7] |
| Ciprofloxacin | 8.962 | [7] |
Structure Elucidation Data
The definitive structure of Decarboxy Ciprofloxacin is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation of Decarboxy Ciprofloxacin. The absence of the carboxylic acid proton signal and the characteristic signals for the cyclopropyl, piperazinyl, and quinolone ring protons confirm the structure.
¹H NMR Data (DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 1.04 | bs | 2H | Cyclopropyl CH₂ | [6] |
| 1.21 | bd | 2H | Cyclopropyl CH₂ | [6] |
| 3.34 | bs | 4H | Piperazinyl CH₂ | [6] |
| 3.42 | m | 1H | Cyclopropyl CH | [6] |
bs = broad singlet, bd = broad doublet, m = multiplet
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For Decarboxy Ciprofloxacin (C₁₆H₁₈FN₃O), the expected molecular ion peak would be at m/z 287.33.
Experimental Workflow for Structure Elucidation
Caption: Workflow for the synthesis and structure elucidation of Decarboxy Ciprofloxacin.
Conclusion
The structure of Decarboxy Ciprofloxacin (Ciprofloxacin Impurity E) has been unequivocally established through synthesis and spectroscopic analysis. The methodologies outlined in this guide provide a robust framework for the identification, synthesis, and quantification of this critical impurity. A thorough understanding of the formation and characterization of Decarboxy Ciprofloxacin is essential for maintaining the quality, safety, and efficacy of Ciprofloxacin-containing pharmaceutical products. This document serves as a detailed technical resource to aid researchers and industry professionals in this endeavor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 3. allmpus.com [allmpus.com]
- 4. Ciprofloxacin EP Impurity E | 105394-83-0 | SynZeal [synzeal.com]
- 5. Decarboxy Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
